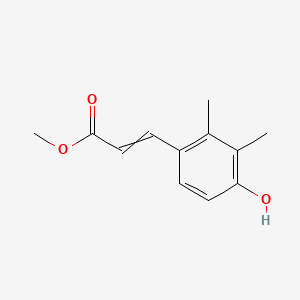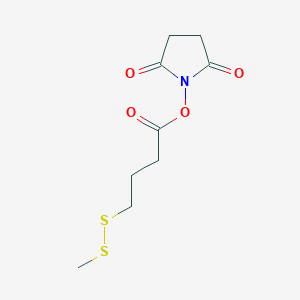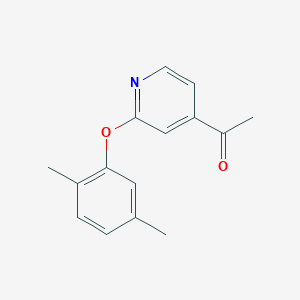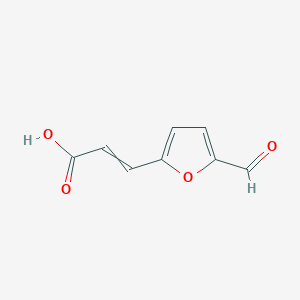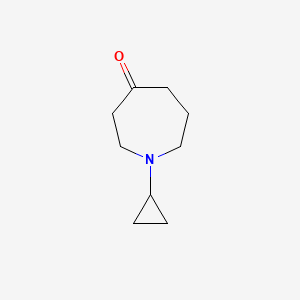
1-Cyclopropylazepan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylazepan-4-one is a chemical compound that features a cyclopropyl group attached to an azepan-4-one structure. This compound is part of the azepane family, which consists of seven-membered nitrogen-containing heterocycles. The presence of the cyclopropyl group introduces strain into the molecule, which can influence its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropylazepan-4-one can be synthesized through various methods. One efficient method involves a gold-catalyzed two-step [5+2] annulation process. This reaction shows high regioselectivity and good diastereoselectivity . Another method involves the use of cyclopropyl methyl ketone as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropylazepan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-Cyclopropylazepan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand the behavior of nitrogen-containing heterocycles in biological systems.
Medicine: Research into potential pharmaceutical applications, such as developing new drugs or studying the compound’s biological activity.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1-Cyclopropylazepan-4-one involves its interaction with specific molecular targets and pathways. The cyclopropyl group introduces strain into the molecule, which can influence its binding to targets and its reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Cyclopropylazepan-4-one include other azepane derivatives and cyclopropyl-containing compounds. Examples include:
- Cyclopropylamine
- Cyclopropylcarbinol
- Azepane
Uniqueness
This compound is unique due to the combination of the cyclopropyl group and the azepan-4-one structure. This combination introduces specific strain and reactivity patterns that are not present in other similar compounds. The presence of the cyclopropyl group can also influence the compound’s biological activity and its interactions with molecular targets .
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-cyclopropylazepan-4-one |
InChI |
InChI=1S/C9H15NO/c11-9-2-1-6-10(7-5-9)8-3-4-8/h8H,1-7H2 |
InChI Key |
RPEZRXVEUNIHAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCN(C1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


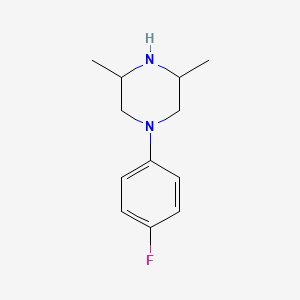

![tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride](/img/structure/B11719502.png)
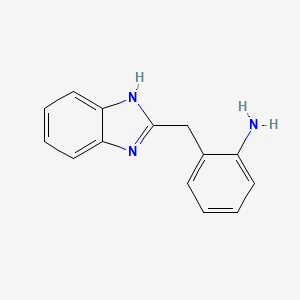
![Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate](/img/structure/B11719524.png)
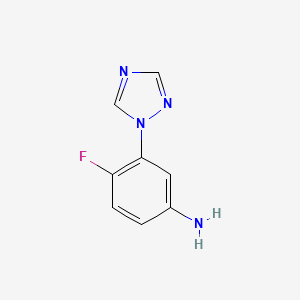

![cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B11719531.png)
![5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11719537.png)

